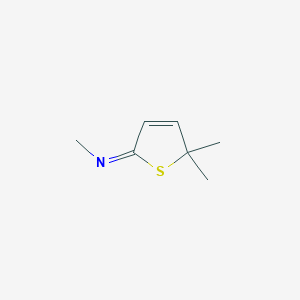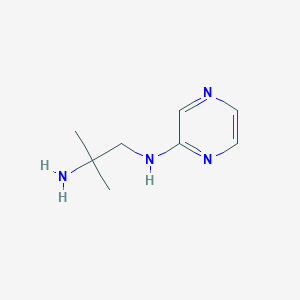![molecular formula C30H30N2 B14232813 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline CAS No. 388092-92-0](/img/structure/B14232813.png)
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two 3-(4-ethylphenyl)prop-2-en-1-yl groups attached to the quinoxaline core
Méthodes De Préparation
The synthesis of 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-(4-ethylphenyl)prop-2-en-1-yl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product in high yield .
Analyse Des Réactions Chimiques
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives, which have applications in materials science and organic electronics.
Biology: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism by which 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. This is particularly relevant in its potential anticancer and antimicrobial applications. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparaison Avec Des Composés Similaires
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can be compared with other similar compounds, such as:
2,3-Bis[3-(4-fluorophenyl)prop-2-en-1-yl]quinoxaline: This compound has similar structural features but with fluorine atoms instead of ethyl groups, which can affect its chemical reactivity and biological activity.
2,3-Bis[3-(4-chlorophenyl)prop-2-en-1-yl]quinoxaline: The presence of chlorine atoms can influence the compound’s properties, making it more reactive in certain chemical reactions.
2,3-Bis[3-(4-methylphenyl)prop-2-en-1-yl]quinoxaline: The methyl groups can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties in distinct ways .
Propriétés
Numéro CAS |
388092-92-0 |
|---|---|
Formule moléculaire |
C30H30N2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2,3-bis[3-(4-ethylphenyl)prop-2-enyl]quinoxaline |
InChI |
InChI=1S/C30H30N2/c1-3-23-15-19-25(20-16-23)9-7-13-29-30(32-28-12-6-5-11-27(28)31-29)14-8-10-26-21-17-24(4-2)18-22-26/h5-12,15-22H,3-4,13-14H2,1-2H3 |
Clé InChI |
FQAPBFSJGJOFRV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C=CCC2=NC3=CC=CC=C3N=C2CC=CC4=CC=C(C=C4)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)

![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)

![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)


![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
